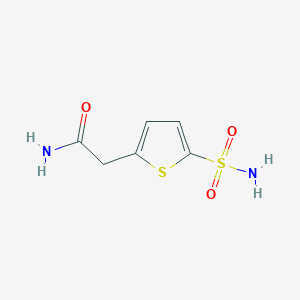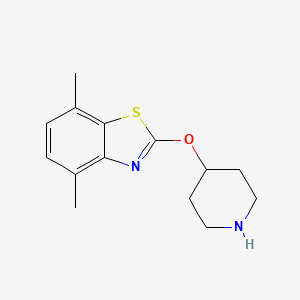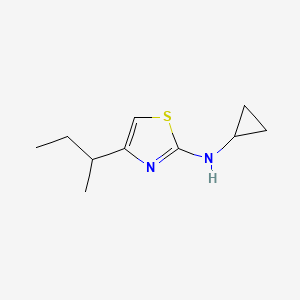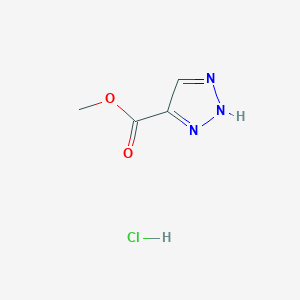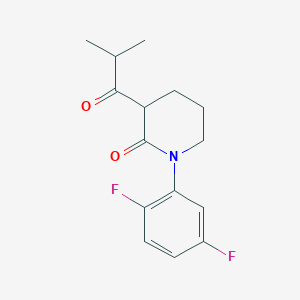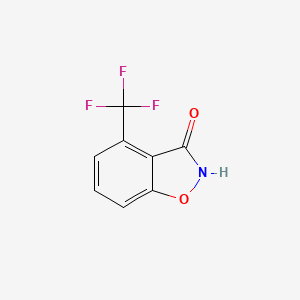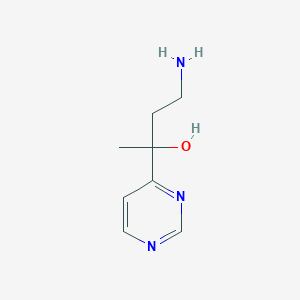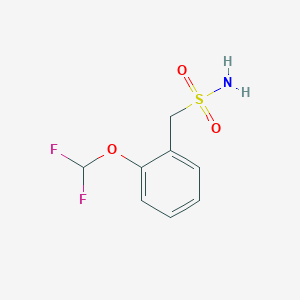![molecular formula C16H26N2 B13209544 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane](/img/structure/B13209544.png)
1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[35]nonane is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane involves multiple steps, typically starting with the preparation of the pyrrole ring followed by the formation of the spirocyclic structure. Common synthetic routes include:
Step 1 Synthesis of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Step 2 Formation of the Spirocyclic Structure: This involves the cyclization of the pyrrole derivative with a suitable spirocyclic precursor under specific reaction conditions, such as the use of a strong base or acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS).
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane can be compared with other similar compounds, such as:
- 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane
- 3-[1-(2-Methylpropyl)pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane
These compounds share similar structural features but differ in their specific functional groups and spirocyclic configurations. The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H26N2 |
|---|---|
Molecular Weight |
246.39 g/mol |
IUPAC Name |
3-[1-(2-methylpropyl)pyrrol-3-yl]-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C16H26N2/c1-13(2)10-18-9-6-14(11-18)15-16(12-17-15)7-4-3-5-8-16/h6,9,11,13,15,17H,3-5,7-8,10,12H2,1-2H3 |
InChI Key |
VDDYPNJDMCOXDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC(=C1)C2C3(CCCCC3)CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


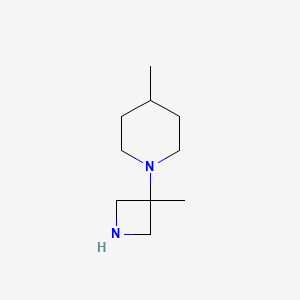
![N,N-Diethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13209462.png)
![Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine](/img/structure/B13209463.png)

![3-[5-(Dimethylcarbamoyl)pent-1-en-1-yl]-N-(1-hydroxypropan-2-yl)benzamide](/img/structure/B13209471.png)
